molecular formula C25H32O12 B13647554 methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Cat. No.: B13647554
M. Wt: 524.5 g/mol
InChI Key: GMQXOLRKJQWPNB-UHFFFAOYSA-N
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Description

Overview of Methyl 5-Ethylidene-4-[2-[2-(4-Hydroxyphenyl)Ethoxy]-2-Oxoethyl]-6-[3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-4H-Pyran-3-Carboxylate in Natural Product Chemistry

This compound is a secoiridoid glycoside distinguished by its complex polycyclic structure and functional diversity. Structurally, it features a 4H-pyran core substituted with an ethylidene group, a methoxycarbonyl moiety, and a glycosylated oxane ring (β-D-glucopyranosyl unit). The compound’s 4-hydroxyphenylethyl ester group differentiates it from the well-studied oleuropein, which contains a 3,4-dihydroxyphenylethyl ester. This structural variation likely influences its physicochemical properties, such as solubility and stability, as well as its biological interactions.

Secoiridoid glycosides like this compound are biosynthesized in plants of the Oleaceae family, including Olea europaea (olive) and Fraxinus (ash), where they serve as defense metabolites against herbivores and pathogens. The presence of the β-D-glucopyranosyl unit enhances water solubility, facilitating transport within plant tissues. Its structural complexity places it within a broader class of iridoid-derived natural products, which are valued for their diverse pharmacological activities.

Table 1: Structural Comparison with Oleuropein

Feature This Compound Oleuropein
Phenolic substitution 4-Hydroxyphenyl 3,4-Dihydroxyphenyl
Molecular formula C~25~H~32~O~13~ C~25~H~32~O~13~
Glycosidic moiety β-D-glucopyranosyl β-D-glucopyranosyl
Core structure Secoiridoid Secoiridoid
Natural sources Likely Olea or Fraxinus species Olea europaea, Fraxinus excelsior

Historical Context and Discovery in Plant Sources

The discovery of this compound is rooted in the broader investigation of secoiridoid glycosides within the Oleaceae family. Early studies on olive-derived compounds identified oleuropein as the principal secoiridoid, but advances in chromatographic and spectroscopic techniques later revealed structural variants, including this compound. Its isolation was likely reported in phytochemical screenings of Fraxinus or Olea species, where minor secoiridoids are often detected alongside dominant analogs like oleuropein and ligustroside.

The compound’s characterization involved nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which elucidated its ethylidene group, glycosidic bond, and ester linkages. Its 4-hydroxyphenyl substitution suggests a biosynthetic branching point from oleuropein, possibly mediated by hydroxylase enzymes with substrate specificity. Despite its structural similarity to oleuropein, this compound has not been as extensively studied, leaving gaps in understanding its distribution and ecological role.

Relevance to Flavonoid Glycoside and Secoiridoid Glycoside Research

While flavonoid glycosides and secoiridoid glycosides belong to distinct biosynthetic pathways, this compound shares functional similarities with both classes. Like flavonoid glycosides, its β-D-glucopyranosyl unit modulates bioavailability and interaction with cellular targets. However, its secoiridoid core—a cleaved cyclopentane ring fused to a pyran structure—places it within a unique chemical niche. The secoiridoid skeleton is derived from iridoid precursors via oxidative cleavage, a pathway partially elucidated in Olea europaea.

This compound’s 4-hydroxyphenyl group may confer distinct redox properties compared to oleuropein’s catechol moiety, altering its antioxidant capacity and metal-chelating behavior. Such structural nuances make it a valuable subject for structure-activity relationship (SAR) studies, particularly in the context of natural product drug discovery. Additionally, its occurrence in plants underscores the chemical diversity of secoiridoids, which remain underutilized in pharmacological research despite their therapeutic potential.

Scope and Objectives of the Review

This review consolidates available data on this compound, addressing its chemical identity, natural occurrence, and research significance. Key objectives include:

  • Synthesizing structural and biosynthetic insights from related secoiridoids.
  • Evaluating methodologies for its extraction and characterization.
  • Exploring potential biological activities inferred from structural analogs.
  • Identifying gaps in current knowledge to guide future research.

Properties

IUPAC Name

methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQXOLRKJQWPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Approach

The preparation of such a complex natural product or its analogues generally involves multi-step organic synthesis combining:

Stepwise Synthetic Strategy

Synthesis of the Pyran Core with Substituents
  • The pyran-3-carboxylate core can be synthesized via cyclization of appropriately substituted carbohydrate precursors or through heterocyclic synthesis methods.
  • Introduction of the 5-ethylidene substituent typically involves an aldol condensation or Wittig-type olefination on a 5-formyl intermediate.
Attachment of the Hydroxyphenyl Ethoxy Side Chain
  • The 2-oxoethyl linker bearing the 2-(4-hydroxyphenyl)ethoxy substituent is introduced via nucleophilic substitution or esterification.
  • This step often requires protection/deprotection strategies for phenolic hydroxyl groups to avoid side reactions.
Glycosylation at the 6-Position
  • The sugar moiety, typically a protected glucopyranosyl donor, is coupled to the pyran ring oxygen at position 6 via glycosylation.
  • Common glycosylation methods include the use of trichloroacetimidate or thioglycoside donors activated by Lewis acids such as BF3·Et2O or TMSOTf.
  • The stereochemistry of the glycosidic bond is controlled by the choice of protecting groups and reaction conditions.
Final Deprotection and Purification
  • After assembly, protecting groups on the sugar and phenolic hydroxyls are removed under mild acidic or hydrogenolysis conditions.
  • The final compound is purified by chromatographic techniques such as preparative HPLC.

Typical Reagents and Conditions

Step Reagents/Conditions Purpose
Aldol condensation/Wittig Phosphonium ylide or base, aldehyde precursor Formation of ethylidene double bond
Etherification Alkyl halide or tosylate, base (e.g., K2CO3) Attach hydroxyphenyl ethoxy group
Glycosylation Glycosyl donor (e.g., trichloroacetimidate), Lewis acid catalyst (BF3·Et2O) Sugar attachment
Deprotection Acidic hydrolysis or hydrogenolysis Remove protecting groups
Purification Preparative HPLC, column chromatography Isolate pure product

Representative Synthetic Routes from Literature

While direct literature on this exact compound’s synthesis is limited, analogues with similar structures have been prepared by:

  • Stepwise glycosylation of pyran derivatives followed by selective esterification.
  • Use of selective protection of hydroxyl groups to enable regioselective functionalization.
  • Application of enzymatic glycosylation for regio- and stereospecific sugar attachment has been reported for related compounds.

Research Findings and Data Summary

Due to the complexity and natural occurrence of this compound, most preparation methods derive from semi-synthesis starting from natural extracts or total synthesis of analogues. The data available primarily focus on:

  • Structural characterization by NMR, MS, and IR spectroscopy.
  • Confirmation of stereochemistry via chiral chromatography and crystallography.
  • Biological activity assays linked to antioxidant and enzyme interaction properties.

Data Table: Summary of Preparation Method Components

Preparation Step Typical Reagents/Conditions Notes/Challenges
Pyran core synthesis Cyclization of carbohydrate derivatives Control of stereochemistry critical
Ethylidene double bond formation Aldol condensation or Wittig reaction Requires selective olefination
Hydroxyphenyl ethoxy attachment Alkylation with 4-hydroxyphenylethanol derivatives Protection of phenol groups necessary
Glycosylation Glycosyl donors (trichloroacetimidate), Lewis acids Stereoselective glycosylation challenging
Deprotection Mild acid or hydrogenolysis Avoid degradation of sensitive groups
Purification Preparative chromatography Separation of closely related analogues

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with applications in scientific research. It is characterized by its intricate structure, which includes multiple functional groups such as esters, ethers, and phenolic moieties. This compound belongs to the class of pyran derivatives and exhibits a unique combination of features that may contribute to its biological activity and potential applications in various fields.

Scientific Research Applications

  • Chemistry Methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for potential biological activities, such as antioxidant and anti-inflammatory properties. The presence of phenolic groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells. Some derivatives of pyran compounds have demonstrated antimicrobial activities against various pathogens. Certain structural motifs within this compound may contribute to anti-inflammatory actions by modulating inflammatory pathways.
  • Medicine It is investigated for potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
  • Industry It is utilized in the development of new materials and as an additive in various industrial processes.

The mechanism of action of methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Synthesis of this compound can involve several methodologies. Interaction studies involving methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-y]oxy-4H-pyran-3-carboxylate typically focus on:

Mechanism of Action

The mechanism of action of methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ether groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Oleocanthal (OC)

Structure: A phenylethanoid with a tyrosol ester and formyl group. Key Differences:

  • Lacks the pyran ring and glucose unit present in OEU.
  • Exhibits stronger anti-inflammatory activity due to its α,β-unsaturated aldehyde group.
    Similarities :
  • Both share a 4-hydroxyphenyl group and are abundant in olive oil.
  • Demonstrated antioxidant properties, though OEU’s glycosylation enhances its solubility and bioavailability .

Methyl 4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-glucosyloxy-pyran-3-carboxylate

Structure : Differs from OEU by having a 3,4-dihydroxyphenyl group instead of 4-hydroxyphenyl.
Impact :

  • The additional hydroxyl group increases antioxidant capacity but reduces metabolic stability due to higher susceptibility to oxidation .
  • Similar glycosylation enhances water solubility, as seen in OEU .

Pyranone Derivatives (e.g., )

Structure: Feature a pyranone core with acrylic ester substituents. Key Differences:

  • Lack glycosylation and ethylidene groups.
  • Similarities:
  • Ester functional groups contribute to cell membrane permeability in both classes .

Biological Activity

Methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate (commonly referred to as Ligustroside) is a phenolic compound predominantly found in olive cultivars. This compound has garnered attention due to its diverse biological activities, including antineoplastic properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyran Ring: The core structure of the molecule.
  • Hydroxyphenyl Ethoxy Group: This moiety is significant for its potential interactions with biological targets.
  • Trihydroxy Group: Contributes to the antioxidant properties.

Biological Activities

  • Antioxidant Activity
    • Ligustroside exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
  • Antineoplastic Effects
    • Research indicates that ligustroside possesses antitumor activity. It has been demonstrated to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Properties
    • Ligustroside has been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of ligustroside:

  • Study on Cancer Cell Lines:
    A study conducted on human breast cancer cells (MCF-7) revealed that ligustroside inhibited cell growth significantly at concentrations of 50 µM and above. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .
  • Antioxidant Efficacy:
    In a model of oxidative stress induced by hydrogen peroxide, ligustroside demonstrated a protective effect on human fibroblasts, reducing cell death by approximately 40% compared to untreated controls.

Data Table: Biological Activities of Ligustroside

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntineoplasticInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What are the key synthetic steps and intermediates in the preparation of this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Formation of intermediates like chalcone derivatives using aldehydes and active methylene compounds under basic conditions .
  • Cyclization : Acid- or base-catalyzed cyclization to construct the pyran core, often requiring temperature control to prevent decomposition of sensitive intermediates .
  • Glycosylation : Attachment of the 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (likely glucose) moiety via nucleophilic substitution or enzymatic methods, optimized using polar solvents (e.g., DMSO) . Intermediates are characterized using HPLC, TLC, and spectroscopy (NMR, IR) to confirm purity and structural integrity .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

  • NMR : 1D 1^1H and 13^{13}C NMR to identify proton environments (e.g., ethylidene protons at δ 5.2–5.8 ppm, glycosyl anomeric protons at δ 4.5–5.5 ppm) and carbon types. 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for the sugar moiety .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical determination, especially for the glycosyl group and pyran ring conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the glycosylation step to improve yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sugar’s hydroxyl groups .
  • Catalysts : Use of Lewis acids (e.g., BF3_3-Et2_2O) or enzymatic catalysts (glycosyltransferases) to improve regioselectivity .
  • Protecting Groups : Temporary protection of hydroxyl groups on the sugar (e.g., acetyl or benzyl groups) prevents side reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize hydrolysis of glycosidic bonds .

Q. What analytical strategies resolve contradictory NMR data for the ethylidene and oxoethyl substituents?

  • Variable Temperature NMR : Reduces signal broadening caused by dynamic rotational isomerism in the ethylidene group .
  • Deuterated Solvents : Switching from CDCl3_3 to DMSO-d6_6 may resolve overlapping peaks by altering solubility and hydrogen bonding .
  • Heteronuclear Correlation (HMBC) : Correlates 1^1H signals with 13^{13}C shifts to confirm connectivity in the oxoethyl chain .

Q. How does the glycosyl moiety influence the compound’s solubility and reactivity?

  • Solubility : The hydrophilic sugar moiety enhances aqueous solubility, enabling biological assays in polar media. However, it complicates organic-phase reactions, necessitating phase-transfer catalysts .
  • Reactivity : The hydroxyl groups participate in hydrogen bonding with biological targets (e.g., enzymes) and may undergo acid-catalyzed hydrolysis or enzymatic cleavage .

Q. What computational methods model this compound’s interactions with biological targets?

  • Molecular Docking : Predicts binding affinity to receptors (e.g., glycosidases) using software like AutoDock or Schrödinger, guided by X-ray crystallographic data .
  • Molecular Dynamics (MD) : Simulates conformational stability of the glycosyl group in aqueous environments .
  • QSAR Studies : Correlates substituent effects (e.g., ethylidene vs. methyl groups) with bioactivity using regression models .

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